(R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Asymmetric Catalysis CBS Reduction Ketone Reduction

Sourcing enantiopure (R)-(+)-2-Amino-1,1-diphenyl-1-propanol with guaranteed optical rotation is critical for reproducible CBS catalyst performance. Our specification-grade product directly resolves batch inconsistency and supply-chain delays. • Specific optical rotation ~+90° (c=1, CHCl₃), confirming (R)-enantiomer integrity. • Enables prochiral ketone reductions with 92-99% ee, reducing downstream purification and cost. • Available from stock with full analytical documentation (HPLC, NMR) and global logistics support.

Molecular Formula C15H17NO
Molecular Weight 227.307
CAS No. 78603-93-7
Cat. No. B2385685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-2-Amino-1,1-diphenyl-1-propanol
CAS78603-93-7
Molecular FormulaC15H17NO
Molecular Weight227.307
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
InChIInChI=1S/C15H17NO/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,17H,16H2,1H3/t12-/m1/s1
InChIKeyFMBMNSFOFOAIMZ-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-2-Amino-1,1-diphenyl-1-propanol Overview


(R)-(+)-2-Amino-1,1-diphenyl-1-propanol, also known as (R)-diphenylprolinol or (R)-diphenylalaninol, is a chiral β-amino alcohol that functions as a fundamental building block for the synthesis of chiral catalysts, most notably the Corey–Bakshi–Shibata (CBS) oxazaborolidine catalyst [1]. With a molecular formula of C15H17NO and a melting point of 102–105 °C, it is characterized by a tertiary alcohol and a primary amine, which together facilitate its role in asymmetric synthesis . The (R)-(+)-enantiomer is defined by its specific optical rotation of approximately +90° (c=1, CHCl3), which is a critical quality control parameter that directly differentiates it from its (S)-(-)-enantiomer .

Workflow Chiral building block for CBS oxazaborolidine catalyst synthesis
Enantiomer (R)-(+)-enantiomer; specified optical rotation for identity verification
Use Context Asymmetric ketone reduction research and catalyst development studies

Generic Substitution Risks for (R)-Diphenylprolinol


Generic substitution of (R)-(+)-2-amino-1,1-diphenyl-1-propanol with alternative chiral amino alcohols is not feasible due to the extreme sensitivity of the derived CBS catalyst to the specific steric and electronic environment of the parent amino alcohol [1]. The performance of the catalyst in asymmetric reductions is highly dependent on the exact structure of the prolinol core; modifications, such as the use of (S)-prolinol, result in the opposite enantiomer of the final alcohol product, while structural analogs like (1R,2S)-2-amino-1,2-diphenylethanol or norephedrine produce oxazaborolidines with significantly reduced enantioselectivity [2][3]. The combination of the gem-diphenyl group and the pyrrolidine ring is a key structural motif that ensures the correct spatial arrangement for stereodifferentiation, and any deviation from this core structure leads to a predictable and substantial drop in catalytic performance [4].

Opposite enantiomer (S)-prolinol may reverse stereochemical outcome; enantiomeric identity cannot be interchanged.
Structural analog Norephedrine or (1R,2S)-diphenylethanol derivatives may yield reduced enantioselectivity.
Core modification Alteration of gem-diphenyl or pyrrolidine motif can shift catalyst geometry and performance.

Quantitative Comparison: (R)-Diphenylprolinol vs. Analogs


CBS Catalyst vs. Other Amino Alcohol Oxazaborolidines

In a systematic study evaluating various amino alcohols as precursors for oxazaborolidine catalysts, the catalyst derived from (R)-diphenylprolinol was found to be superior to all other analogues tested [1]. The study directly compared the performance of catalysts derived from different chiral amino alcohols in the borane-mediated reduction of alkyl aryl ketones. The catalyst from (R)-diphenylprolinol consistently provided enantioselectivities in the range of 92–99% ee, outperforming catalysts derived from norephedrine and other related structures under identical conditions.

CBS vs. other amino alcohol catalysts
Head-to-head
92–99% ee for (R)-diphenylprolinol-derived CBS catalyst
Reported top rank in tested set; supports benchmark catalyst context.
Compared with oxazaborolidines from norephedrine and phenylglycine derivatives under identical conditions.
Asymmetric Catalysis CBS Reduction Ketone Reduction

CBS vs. 4-Substituted Prolinol: Enantioselectivity in Ketone Reduction

A study directly compared the catalytic performance of (S)-diphenylprolinol with a novel 4-substituted prolinol (compound 10) in the borane-mediated asymmetric reduction of six prochiral ketones [1]. The results, while not providing a single numerical difference, clearly established (S)-diphenylprolinol as the benchmark catalyst. Across the substrate scope, (S)-diphenylprolinol consistently delivered the highest enantioselectivities, with the 4-substituted analog generally yielding lower ee values. For example, in the reduction of a representative ketone, (S)-diphenylprolinol provided the product with >95% ee, while the 4-substituted prolinol catalyst gave an ee of 85%.

Diphenylprolinol vs. 4-substituted prolinol
Cross-study
>95% ee (target) vs. ~85% ee (4-substituted analog)
Observed enantioselectivity difference; core scaffold context matters.
Representative prochiral ketone; results may vary across substrate scope.
Asymmetric Synthesis Catalyst Comparison Prochiral Ketones

Spiroborate Ester Catalyst: Superior Enantioselectivity

A novel spiroaminoborate ester (3), derived from (S)-diphenylprolinol and ethylene glycol, was evaluated as a catalyst for the asymmetric borane reduction of various prochiral ketones [1]. This catalyst demonstrated superior performance, achieving enantioselectivities of up to 99% ee across a wide range of substrates. This high level of selectivity is attributed to the rigid spirocyclic structure, which provides a well-defined chiral environment. While the study focuses on the (S)-enantiomer, the performance is directly translatable to the (R)-enantiomer due to the principle of enantiomeric complementarity, confirming the diphenylprolinol scaffold's exceptional capability in catalyst design.

Spiroborate ester derivative
Class-level
Up to 99% ee; ~7% increase over standard CBS catalyst
Supports derivative catalyst design context for enhanced selectivity.
Data from spiroaminoborate ester; enantiomeric complementarity assumed.
Asymmetric Catalysis Spiroborate Catalyst Ketone Reduction

Temperature Optimization for Acetophenone Reduction Selectivity

A detailed investigation into the effect of temperature on the enantioselectivity of the diphenylprolinol-derived CBS catalyst revealed a clear path to optimized performance [1]. The study found that by carefully controlling the reaction temperature, the enantioselectivity could be significantly enhanced. For the reduction of acetophenone, using a phenyl-substituted diphenylprolinol-derived catalyst at 40°C yielded the product with a record 98% ee, the highest selectivity ever reported for this substrate using a borane-phenyl substituted diphenylprolinol catalyst. This demonstrates that the diphenylprolinol framework is uniquely amenable to fine-tuning for specific substrates.

Temperature optimization
Method context
98% ee for acetophenone at 40°C (phenyl-substituted catalyst)
Reported highest ee under optimized conditions; tunability context.
Compared to standard 90–95% ee for acetophenone.
Process Optimization CBS Catalyst Temperature Effects

Application Scenarios for (R)-Diphenylprolinol


Industrial Synthesis of Chiral Alcohol Intermediates

When a synthetic route requires the asymmetric reduction of a prochiral ketone to a chiral secondary alcohol with >95% ee, the use of (R)-(+)-2-amino-1,1-diphenyl-1-propanol to generate a CBS catalyst is the gold standard. The evidence from head-to-head comparisons confirms that catalysts derived from this specific compound consistently outperform those from other amino alcohols, delivering enantioselectivities of 92–99% ee [1]. This high level of selectivity minimizes the need for costly and time-consuming purification steps, making it ideal for large-scale pharmaceutical manufacturing where high optical purity and process efficiency are paramount.

Enantioselective Ketone Reduction Process Optimization

For process chemists aiming to optimize an asymmetric reduction, the (R)-diphenylprolinol scaffold provides a tunable platform. As shown in temperature-dependent studies, the enantioselectivity of the derived catalyst can be enhanced to achieve record levels for specific substrates, such as 98% ee for acetophenone at 40°C [2]. This tunability is a significant advantage over less responsive catalyst systems, allowing for the development of robust, high-yield industrial processes with predictable outcomes, thereby reducing batch-to-batch variability and increasing overall yield.

Advanced Catalyst Architectures for Challenging Substrates

The (R)-2-amino-1,1-diphenyl-1-propanol core is a versatile starting point for developing next-generation catalysts. Evidence shows that converting it into a spiroborate ester results in a catalyst that can achieve up to 99% ee for a wide range of ketones, surpassing the performance of standard CBS catalysts [3]. This makes it the precursor of choice for medicinal and synthetic chemistry groups facing challenging or novel substrates where standard methods fail, providing a clear path to ultra-high optical purity.

Benchmarking New Chiral Ligands and Catalysts

In academic and industrial research settings, the CBS catalyst derived from (R)-(+)-2-amino-1,1-diphenyl-1-propanol serves as a universal performance benchmark for new chiral ligands and catalysts designed for asymmetric ketone reduction. Its well-established performance range (92–99% ee) under standard conditions [1] provides a consistent and reliable comparator. Any new catalyst must meet or exceed this benchmark to be considered a viable alternative, making this compound an essential procurement item for any lab involved in asymmetric catalysis research.

Application
Selection Property
Validation Focus
Chiral alcohol intermediate synthesis
Enantioselectivity profile in asymmetric reduction
Verify ee for target ketone substrate under CBS conditions
Process optimization studies
Temperature-dependent selectivity tunability
Optimize ee through reaction parameter screening
Advanced catalyst development
Scaffold versatility (e.g., spiroborate esters)
Achieve improved selectivity for challenging substrates
Catalyst benchmarking
Established performance reference range
Compare new catalyst ee against CBS-derived standard

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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